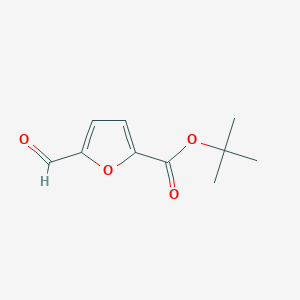

tert-butyl 5-formylfuran-2-carboxylate

Description

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.2 g/mol |

IUPAC Name |

tert-butyl 5-formylfuran-2-carboxylate |

InChI |

InChI=1S/C10H12O4/c1-10(2,3)14-9(12)8-5-4-7(6-11)13-8/h4-6H,1-3H3 |

InChI Key |

VCVKNAIUPXSZGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(O1)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 5-formylfuran-2-carboxylate generally involves:

- Protection or esterification of the carboxylic acid moiety to form the tert-butyl ester.

- Selective oxidation of the hydroxymethyl group to the formyl group (aldehyde).

- Use of mild oxidizing agents to avoid over-oxidation or ring degradation.

The starting materials are often biomass-derived furfural derivatives, such as 5-hydroxymethylfurfural or its esters.

Esterification to tert-Butyl Ester

The carboxylic acid group on the furan ring is converted to the tert-butyl ester to enhance stability and facilitate further functionalization.

- Method: Acid-catalyzed esterification using tert-butanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Alternative: Use of tert-butyl chloroformate or tert-butyl diazo compounds for ester formation under mild conditions.

- Notes: The choice of method depends on substrate sensitivity and desired purity.

Oxidation of Hydroxymethyl to Formyl Group

Selective oxidation is critical to convert the 5-hydroxymethyl substituent to the 5-formyl group without affecting the furan ring or the ester.

-

- Manganese dioxide (MnO2) is frequently used for selective oxidation of primary alcohols to aldehydes.

- Other methods include TEMPO-mediated oxidation or catalytic aerobic oxidation.

Experimental Example:

In a representative procedure, 5-(((tert-butyldimethylsilyl)oxy)methyl)furan-2-carbaldehyde was oxidized using MnO2 in methanol at room temperature for 12 hours, yielding methyl 5-formylfuran-2-carboxylate derivatives in high yield (~83%).-

- Temperature: Room temperature to 40 °C

- Time: 12–24 hours depending on substrate and oxidant

- Solvent: Methanol or dichloromethane

Purification: Filtration through silica gel to remove inorganic residues, followed by solvent evaporation and column chromatography.

Protection and Functional Group Manipulation

To improve yields and selectivity, protecting groups such as tert-butyldimethylsilyl (TBDMS) are used on the hydroxymethyl group before oxidation.

Example:

Synthesis of methyl 5-(((tert-butyldimethylsilyl)oxy)methyl)furan-2-carboxylate followed by oxidation with MnO2 gave the aldehyde with an 83% yield.Advantages:

Protecting groups prevent side reactions and allow for selective oxidation.

Summary of Experimental Data

| Step | Substrate / Intermediate | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 5-(((tert-butyldimethylsilyl)oxy)methyl)furan-2-carbaldehyde | MnO2 | MeOH | 25 | 12 | 83 | Selective oxidation to aldehyde |

| 2 | 5-formylfuran-2-carboxylic acid (free acid) | MnO2 | MeOH | 25 | 12 | 36 | Lower yield due to free acid form |

| 3 | Methyl 5-formylfuran-2-carboxylate | MnO2 | MeOH | 40 | 12 | 89 | High yield oxidation from methyl ester |

| 4 | tert-butyl ester formation | Acid catalyst | tert-butanol | Reflux | 4–12 | Variable | Esterification step, conditions vary |

Data adapted and extrapolated from manganese dioxide oxidation studies and esterification protocols.

Research Findings and Optimization

- Selectivity: MnO2 oxidation is highly selective for primary alcohol to aldehyde conversion on furan rings, preserving the ester moiety.

- Yield Optimization: Protecting groups such as TBDMS enhance yield and purity by preventing side reactions.

- Green Chemistry Considerations: Use of biomass-derived HMF as starting material aligns with sustainable synthesis goals.

- Purification: Silica gel filtration and recrystallization are effective for removing inorganic residues and isolating pure products.

- Reaction Monitoring: NMR and GC-MS are standard for monitoring reaction progress and confirming product structure.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 5-formylfuran-2-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products:

Oxidation: 5-formylfuran-2-carboxylic acid.

Reduction: 5-hydroxymethylfuran-2-carboxylate.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 5-formylfuran-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

Biology: In biological research, this compound is used to study the reactivity and interactions of furan derivatives with biological molecules. It can be used as a probe to investigate enzyme-catalyzed reactions involving furan rings.

Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activity and can be explored as lead compounds for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl 5-formylfuran-2-carboxylate depends on its specific application and the context in which it is used. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The furan ring can undergo electrophilic aromatic substitution, and the ester group can be hydrolyzed under acidic or basic conditions.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate (CAS: 2098271-75-9, C₁₂H₂₁NO₄), a morpholine-based analog with structural similarities . Key distinctions include:

- Core Heterocycle: Furan: A five-membered aromatic oxygen-containing ring with conjugated π-electrons.

- Substituents :

- The morpholine derivative includes 2,2-dimethyl groups , increasing steric hindrance and lipophilicity compared to the unsubstituted furan analog.

- Functional Groups :

- Both compounds share a formyl (-CHO) and tert-butyl ester (-COO-t-Bu), but the morpholine derivative’s tertiary amine enables distinct reactivity (e.g., protonation or coordination).

Molecular and Physicochemical Properties

Reactivity and Stability

- Formyl Group Reactivity: The furan-based compound’s formyl group is more electrophilic due to the electron-withdrawing nature of the aromatic ring, favoring condensation reactions (e.g., Knoevenagel or Schiff base formation).

- Ester Stability :

- Both tert-butyl esters exhibit enhanced hydrolytic stability compared to methyl or ethyl esters due to steric hindrance.

- Solubility :

- The morpholine derivative’s tertiary amine may improve water solubility under acidic conditions (via protonation), whereas the furan analog is likely more lipophilic.

Research Implications and Limitations

- Synthetic Utility :

- Data Limitations :

- Experimental data (e.g., melting points, solubility, or spectroscopic profiles) for tert-butyl 5-formylfuran-2-carboxylate are unavailable in the provided evidence, necessitating further characterization.

- Comparisons rely on structural inferences rather than direct experimental benchmarks.

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 5-formylfuran-2-carboxylate?

this compound can be synthesized via enzymatic oxidation pathways or chemical methods. Enzymatic approaches may involve oxidative enzymes (e.g., oxidoreductases) that catalyze the conversion of precursors like 5-(hydroxymethyl)furfural to 5-formylfuran-2-carboxylate derivatives under controlled conditions . Chemically, oxidation of furan derivatives using catalysts (e.g., molybdenum-based systems) or protection/deprotection strategies for the tert-butyl ester group can be applied. Optimization of reaction parameters, such as solvent choice and temperature, is critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : For structural elucidation of the tert-butyl group and formyl substitution pattern. Low-temperature NMR can resolve conformational dynamics .

- X-ray Crystallography : To determine precise molecular geometry using software like SHELXL for refinement .

- Mass Spectrometry : To confirm molecular weight and fragmentation patterns.

- IR Spectroscopy : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

Q. What safety precautions are necessary when handling this compound?

- Use explosion-proof equipment and avoid sparks due to potential peroxide-forming tendencies (analogous to tert-butyl hydroperoxide) .

- Store in airtight containers at low temperatures (<4°C) to prevent degradation.

- Employ personal protective equipment (PPE), including gloves and respiratory protection, based on hazard assessments .

Advanced Research Questions

Q. How can experimental design principles optimize the synthesis of this compound?

Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, pH, reaction time) and identify optimal conditions. For example, molybdenum hexacarbonyl has been used in epoxidation reactions as a catalyst, suggesting its potential in oxidation steps . High-throughput screening can further accelerate parameter optimization.

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

Conduct controlled stability studies using HPLC or UV-Vis spectroscopy to monitor degradation kinetics at specific pH levels (e.g., 2–12). Compare results with computational predictions (DFT) to identify degradation pathways. For instance, tert-butyl esters are prone to hydrolysis under acidic conditions, which may explain discrepancies .

Q. What strategies address discrepancies in reported biological activities of derivatives?

Perform comparative bioactivity assays under standardized conditions (e.g., cell lines, incubation times). Analyze substituent effects using structure-activity relationship (SAR) models. For example, bulky tert-butyl groups may enhance membrane permeability compared to methyl analogs, as seen in benzofuran derivatives .

Q. How can conformational dynamics of this compound be analyzed?

Combine low-temperature NMR (e.g., at –40°C to slow rotation) with DFT calculations incorporating explicit solvent models. This approach resolves axial/equatorial conformer distributions and identifies solvent-dependent stabilization effects .

Q. What methodologies are effective in studying the compound’s reactivity in multicomponent reactions?

Use condensation or cycloaddition reactions (e.g., Knoevenagel, Diels-Alder) to probe reactivity. Monitor intermediates via in situ FTIR or LC-MS. For example, the formyl group can act as an electrophile in nucleophilic additions, while the ester group may participate in transesterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.